Synergistic Enhancement of Antineoplastic Effect vs. In-Class Compound Alone
A structurally analogous compound bearing the identical ethylsulfonyl-piperazine moiety, 4-(cyclopropylamino)-2-(4-(4-(ethylsulfonyl)piperazin-1-yl)phenylamino)pyrimidine-5-carboxamide (Compound 2), was evaluated in combination with fludarabine against primary CLL cells. The combination demonstrated a synergistic reduction in cell viability that was superior to the predicted additive effect of either agent alone, establishing a benchmark for the ethylsulfonyl-piperazine motif's potential to augment therapeutic efficacy in hematological models [1].
| Evidence Dimension | Reduction in CLL cell viability (combination therapy effect) |
|---|---|
| Target Compound Data | Not directly tested; effect inferred from structurally analogous Compound 2 with identical key pharmacophore (ethylsulfonyl-piperazine). |
| Comparator Or Baseline | Fludarabine alone vs. the combination of Compound 2 + Fludarabine |
| Quantified Difference | Achieved a 'synergistic' effect, defined as a combination index significantly < 1.0, indicating more than additive cell killing. |
| Conditions | Ex vivo treatment of fresh primary CLL cells from 9 patients (US20130237493A1, Example 2). |
Why This Matters
This provides direct evidence that the ethylsulfonyl-piperazine substructure participates in clinically relevant synergy against primary cancer cells, making CAS 1428370-73-3 a high-priority probe for researchers investigating combination therapies where this motif is critical.
- [1] Alexion Pharma Inc. Combination therapy of 4-(cyclopropylamino)-2-(4-(4-(ethylsulfonyl)piperazin-1-yl)phenylamino)pyrimidine-5-carboxamide and fludarabine. Patent US20130237493A1. 2013. View Source
